(3-Methyl-1H-pyrazol-1-YL)acetonitrile

Description

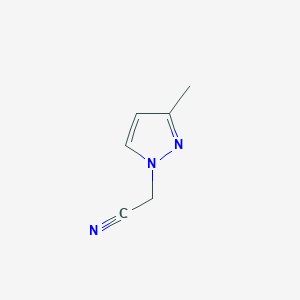

(3-Methyl-1H-pyrazol-1-YL)acetonitrile (CAS 113336-25-7) is a nitrile-functionalized pyrazole derivative with the molecular formula C₆H₇N₃ and a molecular weight of 121.14 g/mol . Its structure features a pyrazole ring substituted with a methyl group at the 3-position and an acetonitrile moiety at the 1-position.

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-6-2-4-9(8-6)5-3-7/h2,4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTZQQSHCZIVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292696 | |

| Record name | 3-Methyl-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113336-25-7 | |

| Record name | 3-Methyl-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113336-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Mannich-type mechanism:

-

Formaldehyde activation : Formaldehyde (or paraformaldehyde) reacts with 3-methylpyrazole to form an iminium intermediate.

-

Nitrile incorporation : Acetonitrile nucleophilically attacks the iminium carbon, yielding the target compound.

Key parameters include:

Table 1: Optimization of Three-Component Reaction

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 120–180 | 150 | 87 |

| Molar Ratio (Py:FA:AN) | 1:1:1 – 1:2:1 | 1:1.2:1 | 89 |

| Reaction Time (h) | 2–8 | 5 | 85 |

Michael Addition of Acrylonitrile to 3-Methylpyrazole

The Michael addition leverages the nucleophilicity of pyrazole’s nitrogen to alkylate acrylonitrile. This method is favored for its simplicity and scalability.

Procedure and Conditions

-

Base selection : Potassium carbonate or sodium hydride deprotonates 3-methylpyrazole, enhancing nucleophilicity.

-

Reaction setup : A mixture of 3-methylpyrazole, acrylonitrile, and base in tetrahydrofuran (THF) is refluxed for 6–8 hours.

-

Workup : The product is isolated via distillation or column chromatography.

This method achieves yields of 78–82% under mild conditions (60–80°C). Notably, acrylonitrile’s electron-deficient double bond facilitates regioselective addition to the pyrazole’s 1-position.

Nucleophilic Substitution with Haloacetonitriles

Haloacetonitriles (e.g., chloroacetonitrile) react with 3-methylpyrazole in a nucleophilic aromatic substitution (SNAr) mechanism.

Phase-Transfer Catalysis (PTC) Enhancement

Introducing tetrabutylammonium bromide (TBAB) as a PTC accelerates the reaction in biphasic systems (water/dichloromethane):

Table 2: Comparison of Substitution Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional SNAr | None | 100 | 65 |

| PTC-Enhanced SNAr | TBAB | 80 | 80 |

Cyclocondensation of Cyano-Containing Precursors

Constructing the pyrazole ring de novo from nitrile-functionalized precursors ensures precise regiochemistry. A representative route involves:

-

Cyclization : Reacting β-cyanoacetylene derivatives with methylhydrazine.

-

Aromatization : Oxidative dehydrogenation using manganese(IV) oxide.

This method, while lengthier, avoids purification challenges associated with late-stage functionalization.

Oxidation of Aminomethyl Derivatives

Oxidative conversion of primary amines to nitriles provides an alternative pathway:

-

Mannich reaction : Synthesize (3-methyl-1H-pyrazol-1-YL)methylamine using formaldehyde and ammonium chloride.

-

Oxidation : Treat with Jones reagent (CrO3/H2SO4) to yield the nitrile.

Yields are moderate (60–65%) due to over-oxidation risks, necessitating careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-pyrazol-1-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

(3-Methyl-1H-pyrazol-1-YL)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrazol-1-YL)acetonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| (3-Methyl-1H-pyrazol-1-YL)acetonitrile | 113336-25-7 | C₆H₇N₃ | 121.14 | Reference compound |

| 2-(3-Nitro-1H-pyrazol-1-yl)acetonitrile | 1006956-03-1 | C₅H₄N₄O₂ | 152.11 | Nitro group at pyrazole 3-position |

| 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile | - | C₁₁H₈N₆ | 224.08 | Azide and benzonitrile substituents |

| 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile | 754159-15-4 | C₆H₇N₃ | 121.14 | Methyl at pyrazole 1-position |

| 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile | 1823441-82-2 | C₈H₁₁N₃ | 149.19 | Propyl group at pyrazole 1-position |

| 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile | - | C₅H₆N₄ | 122.13 | Triazole ring instead of pyrazole |

Key Observations :

- Ring System Modifications : Replacing the pyrazole with a triazole ring (e.g., 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile ) alters electronic properties and hydrogen-bonding capabilities, affecting solubility and biological interactions .

- Substituent Position : Moving the methyl group from the 3-position (parent compound) to the 1-position (2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile ) changes steric hindrance and regioselectivity in further reactions .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be made:

- Melting Points : The azide-containing 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile has a melting point of 94.1–95.4 °C , higher than typical acetonitrile derivatives due to its bulky benzonitrile group.

- Solubility : The parent compound’s nitrile group likely confers moderate polarity, while the propyl chain in 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile may enhance lipophilicity .

Biological Activity

(3-Methyl-1H-pyrazol-1-YL)acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. Pyrazole derivatives have been studied for their roles in medicinal chemistry, particularly in developing new therapeutic agents.

Enzyme Inhibition

Research indicates that similar compounds to this compound may inhibit specific enzymes such as nicotinamide phosphoribosyltransferase (NAMPT). This inhibition could lead to altered cellular metabolism and potential therapeutic effects against various diseases, including cancer .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, related pyrazole derivatives have shown minimum inhibitory concentration (MIC) values indicating their effectiveness against pathogens like Bacillus subtilis and Escherichia coli .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against multiple strains, suggesting its potential application in treating bacterial infections .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methyl-1H-pyrazol-1-YL)acetonitrile, and what experimental conditions are critical for optimizing yields?

- Methodology : Common approaches include condensation reactions using cyanoacetamide or malononitrile with aldehydes under reflux in solvents like 1,4-dioxane or ethanol. For example, reactions with ammonium acetate as a catalyst at elevated temperatures (~80–100°C) often yield pyrazole derivatives. Key variables include solvent polarity, reaction time, and stoichiometric ratios of reagents .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields can vary significantly (e.g., 50–70%) depending on substituent electronic effects and steric hindrance .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves (tested for acetonitrile compatibility), safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved masks with AX filters) if ventilation is inadequate .

- Emergency Measures : In case of inhalation or skin contact, immediately rinse with water and seek medical attention. Avoid inducing vomiting upon ingestion; instead, administer activated charcoal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR : - and -NMR identify pyrazole ring protons (δ 6.2–7.3 ppm) and nitrile groups (δ 116–118 ppm) .

- IR : Strong absorption bands for C≡N (~2220 cm) and C=O (~1680 cm) confirm functional groups .

- Advanced Techniques : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

- Root Cause Analysis : Discrepancies may arise from variations in catalyst loading (e.g., ammonium acetate vs. piperidine), solvent purity, or heating methods (oil bath vs. microwave).

- Experimental Design : Use a factorial design (e.g., 2 full factorial) to isolate critical factors like temperature and solvent ratio. Central composite designs help model nonlinear relationships .

Q. What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- DFT Applications : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the pyrazole ring and nitrile group, guiding predictions of regioselectivity in alkylation or cycloaddition reactions .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways using software like Gaussian or ORCA .

Q. How can single-crystal X-ray diffraction (SC-XRD) clarify structural ambiguities in derivatives of this compound?

- SHELX Workflow : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on resolving disorder in methyl or nitrile groups. R-factor thresholds <0.05 ensure accuracy .

- Case Study : A crystal structure of a related compound (3-acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile) confirmed bond angles and torsional strain using SHELX .

Q. What are the thermal degradation pathways of this compound, and how do they impact storage stability?

- Pyrolysis Studies : At >300°C, decomposition releases HCN and NO via radical-mediated pathways. Stabilize the compound by storing in amber vials under inert gas (N/Ar) at –20°C .

- Analytical Monitoring : Use TGA-DSC to identify decomposition onset temperatures and FTIR to detect gaseous byproducts .

**How can this compound serve as a precursor for synthesizing heterocyclic scaffolds in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.